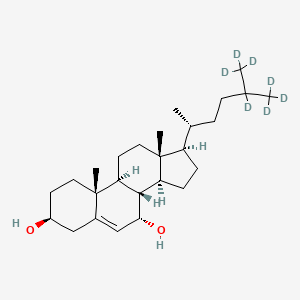
7+/--hydroxycholesterol (D7)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Dehydrocholesterol (7-DHC) is a zoosterol that functions as a precursor to cholesterol in the serum. It is photochemically converted to vitamin D3 in the skin, thus functioning as provitamin-D3. This compound is crucial for the synthesis of vitamin D3, which is essential for maintaining calcium homeostasis and bone health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Dehydrocholesterol is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase). This is the penultimate step in the biosynthesis of cholesterol . The biosynthesis pathway can be reengineered in microorganisms such as Saccharomyces cerevisiae by knocking out competitive pathway genes and integrating multiple copies of the DHCR24 gene from Gallus gallus .
Industrial Production Methods
Industrial production of 7-dehydrocholesterol involves microbial fermentation. For instance, in a 5-liter bioreactor, the titer of 7-dehydrocholesterol can reach up to 2.0 grams per liter through de novo synthesis . This method is significant for the large-scale production of 7-dehydrocholesterol, which is a precursor for several costly steroidal drugs.
Analyse Des Réactions Chimiques
Types of Reactions
7-Dehydrocholesterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-ketocholesterol and 7β-hydroxycholesterol.
Photochemical Conversion: Upon exposure to ultraviolet B rays, 7-dehydrocholesterol is converted into previtamin D3, which then isomerizes to form vitamin D3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and reactive oxygen species.
Photochemical Conversion: Ultraviolet B radiation is the primary reagent for the conversion of 7-dehydrocholesterol to vitamin D3.
Major Products
7-Ketocholesterol: Formed through oxidation.
7β-Hydroxycholesterol: Another oxidation product.
Vitamin D3: Formed through photochemical conversion.
Applications De Recherche Scientifique
7-Dehydrocholesterol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in cholesterol biosynthesis and its conversion to vitamin D3.
Industry: Employed in the production of steroidal drugs and vitamin D3-enriched products.
Mécanisme D'action
7-Dehydrocholesterol exerts its effects primarily through its conversion to vitamin D3. Upon exposure to ultraviolet B rays, 7-dehydrocholesterol is converted to previtamin D3, which then isomerizes to form vitamin D3. Vitamin D3 is crucial for calcium homeostasis and bone health. It binds to the vitamin D receptor, which regulates the expression of genes involved in calcium and phosphate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: The end product of the biosynthesis pathway involving 7-dehydrocholesterol.
7-Ketocholesterol: An oxidation product of 7-dehydrocholesterol.
7β-Hydroxycholesterol: Another oxidation product of 7-dehydrocholesterol.
Uniqueness
7-Dehydrocholesterol is unique in its role as a precursor to both cholesterol and vitamin D3. Its ability to be converted to vitamin D3 upon exposure to ultraviolet B rays distinguishes it from other sterols .
Propriétés
Formule moléculaire |
C26H44O2 |
|---|---|
Poids moléculaire |
395.7 g/mol |
Nom IUPAC |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C26H44O2/c1-16(2)6-7-17(3)20-8-9-21-24-22(11-13-26(20,21)5)25(4)12-10-19(27)14-18(25)15-23(24)28/h15-17,19-24,27-28H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-/m1/s1/i1D3,2D3,16D |
Clé InChI |
HKTLZNPSEKWWSW-AXVNBPJJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)






![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)





